Spectroscopic Identity Confirmation via 1H NMR: Baseline Authentication for Prospective Buyers
The target compound is the only member of the quinolin-8-yl 2-oxopropanehydrazonothioate series for which a publicly deposited 1H NMR spectrum is available in the SpectraBase database (Compound ID BKsuqdHapZO), confirming the (1E)-configuration of the hydrazone double bond. No equivalent spectral reference could be located for the 4-bromophenyl, 3-chlorophenyl, or 2,4-dichlorophenyl analogs in this database [1].
| Evidence Dimension | Publicly available 1H NMR spectral reference for identity verification |
|---|---|
| Target Compound Data | 1H NMR spectrum deposited in SpectraBase; (1E)-configuration confirmed |
| Comparator Or Baseline | 4-bromophenyl, 3-chlorophenyl, and 2,4-dichlorophenyl analogs: no NMR spectrum found in SpectraBase |
| Quantified Difference | Qualitative: presence vs. absence of a public spectral reference |
| Conditions | SpectraBase spectral database (Wiley Science Solutions) |
Why This Matters
A purchasable research compound with a verifiable public spectral fingerprint reduces the risk of receiving a mislabeled or degraded product, a concern that is amplified for the halogenated analogs that lack such a reference.
- [1] SpectraBase Compound ID BKsuqdHapZO: propanehydrazonothioic acid, N-(4-nitrophenyl)-2-oxo-, 8-quinolinylester, (1E)-. Wiley Science Solutions, 2025. View Source
